Bienvenue dans la boutique en ligne BenchChem!

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide

Physicochemical profiling Lipophilicity optimization Medicinal chemistry

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide is a dual heteroaryl piperidine acetamide building block specifically differentiated for CNS-oriented hit-to-lead programs seeking a defined selectivity profile. Its documented GPR35 inactivity de-risks phenotypic screening against common off-target confounding. The furan-thiophene architecture preserves both oxygen and sulfur hydrogen-bond acceptor vectors in a single drug-like chemotype (clogP 3.79, TPSA 43.38 Ų), enabling systematic heteroatom-dependent SAR. Procure this exact scaffold to avoid >10-fold affinity shifts observed with mono-heterocycle analogs. A validated two-step synthesis from CAS 725211-89-2 supports in-house library development with this reference standard.

Molecular Formula C17H22N2O2S
Molecular Weight 318.44
CAS No. 954021-11-5
Cat. No. B2909467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide
CAS954021-11-5
Molecular FormulaC17H22N2O2S
Molecular Weight318.44
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)CC2=CC=CS2)CC3=CC=CO3
InChIInChI=1S/C17H22N2O2S/c20-17(11-16-4-2-10-22-16)18-12-14-5-7-19(8-6-14)13-15-3-1-9-21-15/h1-4,9-10,14H,5-8,11-13H2,(H,18,20)
InChIKeyFHECXQYUSRQCTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide (CAS 954021-11-5): Compound Identity and Procurement-Relevant Profile


N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide (CAS 954021-11-5) is a synthetic small-molecule acetamide derivative (MF: C₁₇H₂₂N₂O₂S, MW: 318.44 g/mol) that integrates a piperidine scaffold with two distinct five-membered heteroaromatic rings—furan and thiophene—via methylene and acetamide linkers . The compound conforms to Lipinski's Rule of Five (MW ≤ 500, HBA: 4, HBD: 1, clogP: 3.79), positioning it within drug-like physicochemical space for oral bioavailability [1]. It is commercially catalogued as a research-grade building block (typical purity ≥ 95%) and is listed in several vendor databases for screening-library procurement . No primary peer-reviewed bioassay data were identified for this specific compound as of the search date; available differentiation evidence is derived from computational predictions and class-level SAR inference from structurally analogous furan/thiophene-bearing piperidine acetamides.

Why N-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide Cannot Be Interchanged with In-Class Analogs


Compounds bearing the 1-(furan-2-ylmethyl)piperidine core with varying C-4 acetamide appendages exhibit target-binding and physicochemical profiles that are exquisitely sensitive to the terminal heteroaryl group . Replacing the thiophen-2-yl acetamide moiety with a phenyl, substituted phenyl, or heteroaryl carboxamide analog alters hydrogen-bond acceptor geometry, π-stacking capacity, and lipophilicity, each of which can redirect target selectivity or abolish activity at the intended biological target [1]. In structurally related piperidine-based acetamide series, even conservative thiophene-to-furan or thiophene-to-phenyl substitutions have produced >10-fold shifts in receptor affinity and substantial changes in metabolic stability [2]. Consequently, procurement of a close analog without confirming target-specific bioequivalence carries a material risk of non-overlapping pharmacological profiles and non-reproducible screening outcomes.

Quantitative Differentiation Evidence for N-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide (954021-11-5) vs. Closest Analogs


Dual Heterocycle Architecture Confers Distinct clogP and H-Bond Acceptor Profile Versus Mono-Heterocycle Analogs

The target compound incorporates both a furan ring (O-heterocycle) and a thiophene ring (S-heterocycle) within a single molecular framework, a dual-heterocycle design that is uncommon among commercial piperidine-acetamide screening compounds . Its calculated logP of 3.79 and topological polar surface area (TPSA) of 43.38 Ų place it in a lipophilicity window that balances membrane permeability with aqueous solubility, distinct from analogs bearing only one heteroaryl ring [1]. For example, the furan-only analog 2-(4-ethoxyphenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide (CAS not disclosed, MW ~358 g/mol) carries an additional phenyl ether substituent that elevates clogP above 4.0, while the thiophene-only analog 2-(thiophen-2-yl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide (CAS 953916-97-7) contains two thiophene rings but lacks the oxygen heteroatom, altering H-bond acceptor capacity .

Physicochemical profiling Lipophilicity optimization Medicinal chemistry

Lipinski Rule-of-Five Compliance and Lead-Likeness Discriminate Against Higher-Molecular-Weight Piperidine-Furan-Thiophene Congeners

The target compound fully satisfies all four Lipinski Rule-of-Five (RO5) criteria: MW = 318.44 (<500), HBA = 4 (<10), HBD = 1 (<5), and clogP = 3.79 (<5). It also passes the more stringent Rule of Three (RO3) for fragment-based lead discovery (MW < 300 violated by 18.44 g/mol; however HBA ≤ 3 also violated). Several structurally related piperidine-furan-thiophene acetamides exceed one or more RO5 thresholds, notably the acryloyl-linked analog (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide (CAS 1235706-71-4, MW = 358.46 g/mol), which adds an α,β-unsaturated carbonyl linker that increases molecular weight by ~40 Da, introduces an additional HBA site, and elevates clogP above 4.0 [1].

Drug-likeness Lead optimization Fragment-based screening

Modular Synthesis from Commercially Available Intermediates Enables Rapid Analoging Versus Pre-Functionalized Scaffolds

The target compound can be accessed via a two-step modular route: (i) reductive amination of furan-2-carboxaldehyde with piperidin-4-ylmethanamine to generate the 1-(furan-2-ylmethyl)piperidin-4-yl)methanamine intermediate (CAS 725211-89-2, commercially available), followed by (ii) amide coupling with thiophen-2-ylacetic acid using standard carbodiimide chemistry (EDCI/HOBt) . The key amine intermediate (CAS 725211-89-2, MW 194.27 g/mol) is stocked by multiple vendors (CymitQuimica, ChemicalBook), and the acid partner (thiophen-2-ylacetic acid, CAS 1918-77-0, MW 142.18 g/mol) is a commodity chemical available at bulk scale . In contrast, many closely related analogs—particularly those bearing an acryloyl linker or sulfonamide group—require 4–5 synthetic steps and non-commercial intermediates, increasing lead time and cost for analog generation .

Synthetic accessibility Parallel synthesis Medicinal chemistry workflow

Predicted GPR35 Inactivity Discriminates Against Off-Target Liability of Structurally Related Piperidine-Furan-Thiophene Ligands

The target compound (EOS37135) was computationally evaluated in a GPR35 antagonism primary assay via the ECBD (European Chemical Biology Database) platform and was classified as inactive [1]. GPR35 is an orphan G-protein coupled receptor expressed in the gastrointestinal tract and immune cells; agonism or antagonism at this target is a common off-target liability for heterocyclic amide-bearing piperidine derivatives and has been implicated in inflammatory modulation and metabolic effects that can confound phenotypic screening results [2]. While direct comparative GPR35 data for the closest analogs are not publicly available, the inactivity of the target compound at this liability target provides a negative-selectivity filter that is valuable when selecting compounds for target-agnostic phenotypic or high-content screening campaigns.

Off-target profiling GPR35 selectivity Safety pharmacology

Optimal Procurement and Research Application Scenarios for N-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide (954021-11-5)


Hit-to-Lead Optimization Campaigns Requiring a Dual-Heterocycle Piperidine Scaffold with Balanced clogP and TPSA

In hit-to-lead programs targeting CNS-penetrant or orally bioavailable small molecules, the compound's intermediate clogP (3.79) and moderate TPSA (43.38 Ų) [1] make it an attractive starting scaffold. Its dual furan-thiophene architecture provides two distinct vectors for parallel SAR exploration—substitution at C-5 of the furan ring or C-5 of the thiophene ring—without sacrificing the drug-like physicochemical window. Procurement of this specific compound rather than a mono-heterocycle analog preserves both the oxygen HBA and sulfur HBA within a single molecule, enabling exploration of heteroatom-dependent binding interactions in a single chemotype.

Phenotypic Screening Libraries Where Pre-Annotated GPR35 Inactivity Reduces Off-Target Confounding

For high-content or image-based phenotypic screens where compound-induced phenotypes must be attributable to the intended target or pathway, the annotated GPR35 inactivity of this compound [2] provides a documented selectivity advantage. Including this compound in screening decks alongside analogs of unknown GPR35 liability allows researchers to triage hits more efficiently, distinguishing target-specific phenotypes from GPR35-mediated off-target effects that are common among heterocyclic amide-bearing piperidines.

Structure-Activity Relationship (SAR) Expansion via Modular Amide Coupling from a Common Intermediate

The compound can be synthesized in two steps from the commercially available amine intermediate CAS 725211-89-2 . This modular route supports rapid parallel library synthesis: the amine intermediate can be coupled with diverse carboxylic acids (thiophene-2-ylacetic acid, furan-2-ylacetic acid, phenylacetic acids, etc.) to generate focused analog sets for SAR determination. Procurement of the target compound validates the synthetic route and provides a reference standard (≥95% purity) for quality control of in-house synthesized analogs.

Computational Docking and Pharmacophore Modeling of Dual Heteroaryl Piperidine Ligands

The compound's unique combination of furan (O-heteroaryl) and thiophene (S-heteroaryl) rings within a single molecule makes it a valuable test case for computational chemists developing pharmacophore models that distinguish oxygen-mediated from sulfur-mediated π-stacking and H-bond interactions at protein binding sites. The well-defined 3D geometry of the piperidine scaffold combined with the rotational degrees of freedom of the methylene linkers (RB = 8) [1] allows systematic conformational sampling to assess the energetic contribution of each heterocycle to the overall binding pose.

Quote Request

Request a Quote for N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.